molecular formula C18H21NO4 B3037606 (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid CAS No. 500770-68-3

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B3037606
CAS No.: 500770-68-3
M. Wt: 315.4 g/mol
InChI Key: YDSAGJMVVUBPOK-HNNXBMFYSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a naphthyl derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

    Substitution Reactions: The naphthyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: Yields the free amine derivative.

    Substitution: Yields substituted naphthyl derivatives.

    Oxidation: Yields oxidized products such as carboxylic acids.

    Reduction: Yields reduced products such as alcohols.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be removed to expose the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(naphthalen-1-yl)propanoic acid: Lacks the Boc protection.

    (S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Contains a phenyl group instead of a naphthyl group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the naphthyl group. This combination imparts specific chemical properties and reactivity patterns that are valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSAGJMVVUBPOK-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401149611
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-68-3
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401149611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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